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molecular formula C9H10N2 B041236 di(1H-pyrrol-2-yl)methane CAS No. 21211-65-4

di(1H-pyrrol-2-yl)methane

Cat. No. B041236
M. Wt: 146.19 g/mol
InChI Key: PBTPREHATAFBEN-UHFFFAOYSA-N
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Patent
US07189707B2

Procedure details

In a foil-covered 250-mL three-necked flask, equipped with a magnetic stirrer and N2 inlet, was placed 5-thiazolecarboxaldehyde (1. 0.88 g, 7.81 mmol) (Dondoni, A.; Fantin, G.; Fogagnolo, M., Medici, A.; Pedrini, P. Synthesis 1987, 998–1001), CH2Cl2 (30 mL), and pyrrole (6 mL, 87 mmol). The reaction mixture was stirred for 10 min. then TFA (0.25 mL, 3.2 mmol) was added. After a stirring period of 2 h at room temperature, the reaction mixture was transferred to a separatory funnel and washed with saturated aqueous NaHCO3 (50 mL), H2O (50 mL) and brine (50 mL). The organic layer was dried (Na2SO4), filtered, and concentrated in vacuo. The residue was dissolved in CH2Cl2 (50 mL) and adsorbed onto silica gel (3 g). Purification by column chromatography (gradient elution 33–67% EtOAc hexanes) provided dipyrromethane 2 (0.95 g, 52%) as a gray solid: 1H NMR (300 MHz. CDCl3) δ 5.74 (s, 1H), 6.02 (m, 2H), 6.17 (m, 2H), 6.70 (m, 2H), 7.58 (s, 1 H). 8.19 (br s, 2H), 8.68 (s, 1H).
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
S1[C:5]([CH:6]=O)=[CH:4][N:3]=[CH:2]1.[NH:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[C:13](O)(C(F)(F)F)=O>C(Cl)Cl>[CH:6]1[CH:5]=[C:4]([CH2:13][C:12]2[NH:8][CH:9]=[CH:10][CH:11]=2)[NH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.88 g
Type
reactant
Smiles
S1C=NC=C1C=O
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a foil-covered 250-mL three-necked flask, equipped with a magnetic stirrer and N2 inlet
WAIT
Type
WAIT
Details
After a stirring period of 2 h at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was transferred to a separatory funnel
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (50 mL), H2O (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (50 mL)
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by column chromatography (gradient elution 33–67% EtOAc hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1=CNC(=C1)CC2=CC=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 203.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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